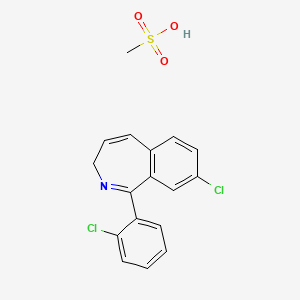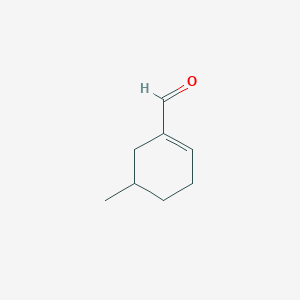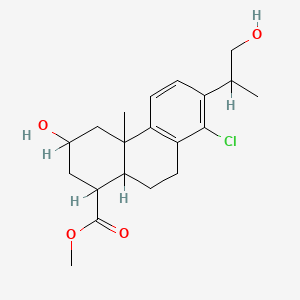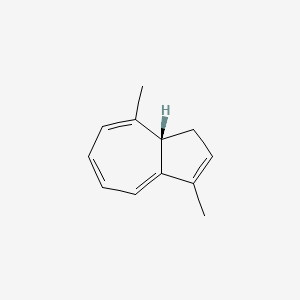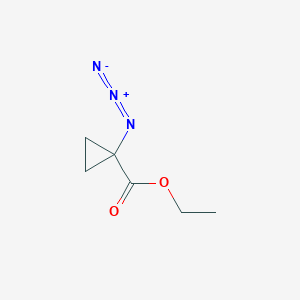![molecular formula C10H12O2S B14418475 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol CAS No. 85591-44-2](/img/structure/B14418475.png)
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol is an organic compound that features a phenolic group, a methyl group, and an oxirane (epoxide) ring attached to a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol typically involves the reaction of 4-methyl-2-thiophenol with an epoxide-containing reagent under controlled conditions. One common method involves the use of epichlorohydrin in the presence of a base such as sodium hydroxide to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohol derivatives.
Substitution: Various substituted phenols and thioethers.
Applications De Recherche Scientifique
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenolic group can participate in redox reactions, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-{[(oxiran-2-yl)methoxy]phenol}
- 4-Methyl-2-{[(oxiran-2-yl)methyl]thio}phenol
- 4-Methyl-2-{[(oxiran-2-yl)methyl]amino}phenol
Uniqueness
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol is unique due to the presence of both the oxirane ring and the sulfanyl linkage, which confer distinct reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
85591-44-2 |
|---|---|
Formule moléculaire |
C10H12O2S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
4-methyl-2-(oxiran-2-ylmethylsulfanyl)phenol |
InChI |
InChI=1S/C10H12O2S/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8,11H,5-6H2,1H3 |
Clé InChI |
XZGOCBFZHYQJLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)SCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


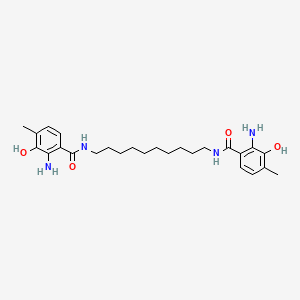

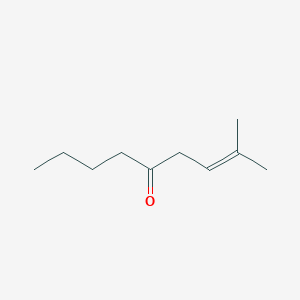
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
